molecular formula C23H22ClN5O3 B2355448 2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922018-09-5

2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2355448
CAS No.: 922018-09-5
M. Wt: 451.91
InChI Key: BMJWJWUBOIKQIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, which this compound is a part of, has been a topic of interest in organic synthesis due to their various chemical and biological applications . Several methods have been reported for the synthesis of pyrimidine derivatives, including the reaction of acid chlorides and terminal alkynes under Sonogashira conditions , and the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-1-yl group, a 4-chlorophenoxy group, and a 4-methylbenzyl group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been extensively studied . For instance, pyrimidine derivatives can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A study by El-Morsy et al. (2017) involved the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds, including similar derivatives, were evaluated for their antitumor activity, showcasing their potential in medicinal chemistry research (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • Antitumor Evaluation : Another study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, testing them against the human breast adenocarcinoma cell line MCF7. They found that certain derivatives exhibited mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • Novel Synthesis Approaches : Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds demonstrate the versatility and potential for creating diverse structures in pharmaceutical research (Rahmouni et al., 2014).

Biological and Pharmacological Evaluation

  • Cytotoxic Activity : Al-Sanea et al. (2020) explored the anticancer activity of various aryloxy groups attached to C2 of the pyrimidine ring in similar compounds. Their findings contribute to understanding the relationship between chemical structure and biological activity in cancer research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

  • Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. Such studies are crucial in identifying new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

  • Antioxidant Activity : El‐Mekabaty (2015) investigated the antioxidant activity of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Identifying antioxidants is significant in the field of oxidative stress and aging (El‐Mekabaty, 2015).

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, assessing their antioxidant activities. This contributes to the field of coordination chemistry and its applications in biology (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-16-2-4-17(5-3-16)13-28-15-26-22-20(23(28)31)12-27-29(22)11-10-25-21(30)14-32-19-8-6-18(24)7-9-19/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJWJWUBOIKQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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